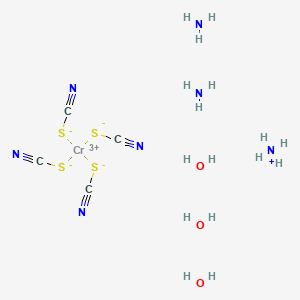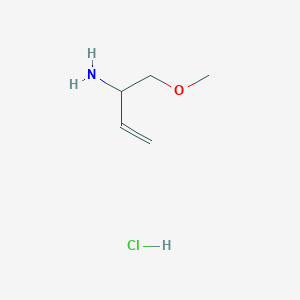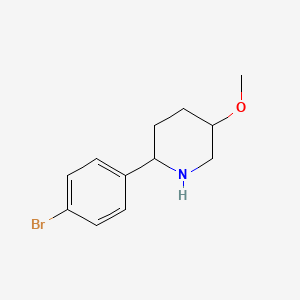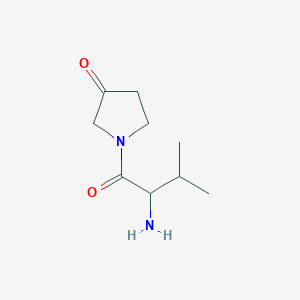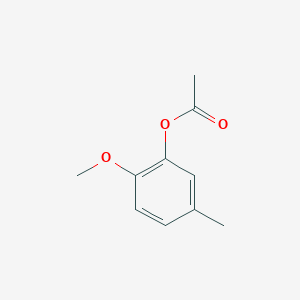![molecular formula C35H46ClN5O9S B14800373 tert-butyl N-[1-[4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B14800373.png)
tert-butyl N-[1-[4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asunaprevir is a tripeptidic acylsulfonamide inhibitor of the hepatitis C virus (HCV) NS3/4A protease. It was developed by Bristol-Myers Squibb and has been approved in several countries for the treatment of chronic hepatitis C virus infection, particularly genotype 1b . Asunaprevir is known for its high efficacy in combination regimens with other antiviral agents, such as daclatasvir .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of asunaprevir involves multiple steps, starting from readily available starting materials. The key steps include the formation of the acylsulfonamide moiety and the incorporation of the isoquinoline-based P2* element . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of asunaprevir follows a similar synthetic route but is optimized for large-scale manufacturing. This includes the use of high-throughput reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Asunaprevir undergoes several types of chemical reactions, including:
Oxidation: Mediated by cytochrome P450 enzymes, leading to the formation of mono- and bis-oxidized metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Involves the replacement of functional groups, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of asunaprevir include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity .
Major Products Formed
The major products formed from the reactions of asunaprevir include its oxidized metabolites, which are primarily excreted via the liver . These metabolites retain some antiviral activity but are generally less potent than the parent compound.
Wissenschaftliche Forschungsanwendungen
Asunaprevir has a wide range of scientific research applications, including:
Wirkmechanismus
Asunaprevir exerts its effects by inhibiting the NS3/4A protease, an enzyme critical for the replication of the hepatitis C virus . By binding to the active site of this enzyme, asunaprevir prevents the processing of the viral polyprotein into functional units necessary for viral replication and assembly . This inhibition leads to a significant reduction in viral load, allowing the host immune system to clear the infection more effectively .
Vergleich Mit ähnlichen Verbindungen
Asunaprevir is part of a class of drugs known as NS3 protease inhibitors. Similar compounds include:
Telaprevir: Another NS3 protease inhibitor with a higher potential for drug interactions.
Boceprevir: Similar to telaprevir, it has a higher potential for drug interactions compared to asunaprevir.
Simeprevir: A second-generation NS3 protease inhibitor with a drug interaction profile similar to asunaprevir.
Asunaprevir stands out due to its lower potential for drug interactions and its high efficacy in combination regimens .
Eigenschaften
Molekularformel |
C35H46ClN5O9S |
|---|---|
Molekulargewicht |
748.3 g/mol |
IUPAC-Name |
tert-butyl N-[1-[4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C35H46ClN5O9S/c1-9-19-16-35(19,31(44)40-51(46,47)22-11-12-22)39-28(42)25-15-21(49-29-24-14-20(36)10-13-23(24)26(48-8)17-37-29)18-41(25)30(43)27(33(2,3)4)38-32(45)50-34(5,6)7/h9-10,13-14,17,19,21-22,25,27H,1,11-12,15-16,18H2,2-8H3,(H,38,45)(H,39,42)(H,40,44)/t19?,21?,25?,27?,35-/m1/s1 |
InChI-Schlüssel |
XRWSZZJLZRKHHD-WJNZDUMXSA-N |
Isomerische SMILES |
CC(C)(C)C(C(=O)N1CC(CC1C(=O)N[C@@]2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)C(C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



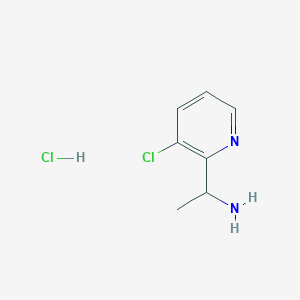
![6-[2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B14800313.png)
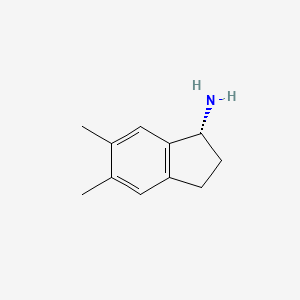
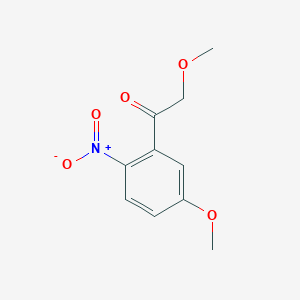
![[(2R,4aS,6aS,12aS,14aS)-10-benzoyloxy-7-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-2-yl]methyl benzoate](/img/structure/B14800316.png)

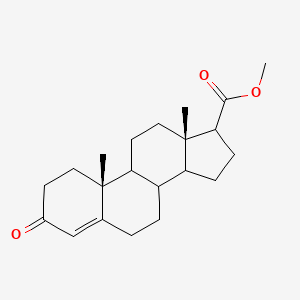
![L-Methionine,N-[[5-[[(2R)-2-amino-3-mercaptopropyl]amino][1,1\'-biphenyl]-2-yl]carbonyl]-](/img/structure/B14800337.png)
